4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole

Description

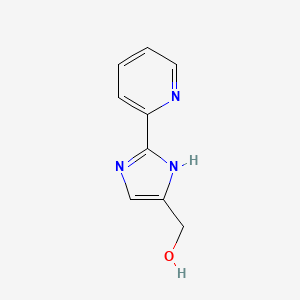

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxymethyl and pyridinyl groups in its structure makes it a versatile molecule with unique chemical properties.

Properties

IUPAC Name |

(2-pyridin-2-yl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-5,13H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFNCIVLJRZUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable catalyst. One common method is the condensation reaction, where pyridine-2-carbaldehyde is reacted with imidazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the pyridine or imidazole rings.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-carboxy-2-pyridin-2-yl-3H-imidazole.

Reduction: Formation of reduced derivatives of the pyridine or imidazole rings.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxymethyl-2-pyridin-4-yl-3H-imidazole

- 4-Hydroxymethyl-2-pyridin-3-yl-3H-imidazole

- 4-Hydroxymethyl-2-pyridin-5-yl-3H-imidazole

Uniqueness

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole is unique due to the specific positioning of the hydroxymethyl and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions compared to its analogs .

Biological Activity

4-Hydroxymethyl-2-pyridin-2-yl-3H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine and imidazole moiety, which are critical for its biological activity. The structural formula can be represented as follows:

Target Interactions

This compound primarily interacts with specific enzymes and receptors, influencing various biochemical pathways. It has been shown to inhibit the activity of key enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Biochemical Pathways

The compound reduces the production of nitric oxide (NO) and prostaglandins, which are mediators of inflammation. This inhibition is crucial in conditions characterized by excessive inflammatory responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies using LPS-stimulated RAW 264.7 macrophage cells demonstrated that treatment with this compound significantly reduced the expression levels of iNOS and COX-2 proteins.

| Concentration (μM) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|

| 12.5 | 45 | 50 |

| 25 | 70 | 75 |

Antitumor Activity

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, revealing selective toxicity towards tumor cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa | 5.0 | 10 |

| MCF7 | 6.5 | 8 |

| A549 | 7.0 | 7 |

Case Studies

- Study on Inflammatory Disorders : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammatory markers in treated animals compared to controls.

- Anticancer Potential : Another study assessed the efficacy of this compound against human lung cancer cells. The compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics with a moderate half-life, making it suitable for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.